![molecular formula C14H8Cl2N2 B7733798 1-Chloro-4-(4-chlorophenyl)phthalazine](/img/structure/B7733798.png)
1-Chloro-4-(4-chlorophenyl)phthalazine
Overview
Description
1-Chloro-4-(4-chlorophenyl)phthalazine is a useful research compound. Its molecular formula is C14H8Cl2N2 and its molecular weight is 275.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-4-(4-chlorophenyl)phthalazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-4-(4-chlorophenyl)phthalazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activities : Novel 1,4-disubstituted phthalazines have been designed, synthesized, and evaluated for anticancer activities. Some analogues of this compound showed higher activity than a cisplatin control against different cancer cell lines (Li et al., 2006).
Inhibitory Activity toward Phosphodiesterase 5 (PDE5) : Various 4-benzylamino-1-chloro-6-substituted phthalazines were synthesized and evaluated for inhibitory activity towards PDE5, with some compounds showing potent vasorelaxant effects (Watanabe et al., 1998).
Synthesis for Anticancer and Antioxidant Agents : A series of phthalazine derivatives were synthesized for their antitumor activity against four human tumor cell lines and antioxidant activity. Some compounds showed potent cytotoxic effect and significant antioxidant activity (Behalo et al., 2017).
Hydrogen-Bonded Structures : Research has been done on the hydrogen-bonded structures of isomeric compounds of phthalazine with chloro- and nitro-substituted benzoic acids (Gotoh & Ishida, 2011).
New Soluble Aromatic Poly(aryl amide)s : Phthalazinone moiety-based aromatic poly(aryl amide)s containing chlorine substituents have been synthesized and characterized for solubility and thermal stability. These materials are relevant for creating transparent and tough films (Peng, 2005).
Red-Emitting Phosphorescent Iridium(III) Complex : The compound has been used in the synthesis of a bis-cyclometalated phosphorescent red-emitting iridium(III) complex, indicating potential applications in lighting or display technologies (Graf et al., 2009).
properties
IUPAC Name |
1-chloro-4-(4-chlorophenyl)phthalazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)18-17-13/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUNXRMKTUJMLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(4-chlorophenyl)phthalazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.